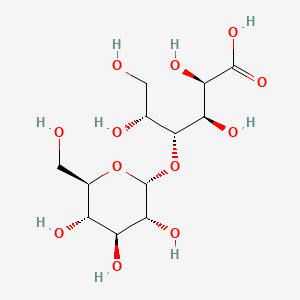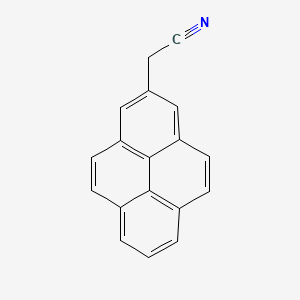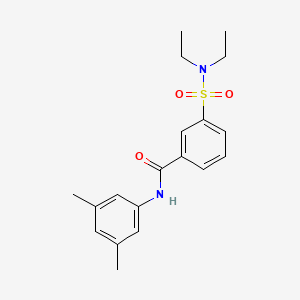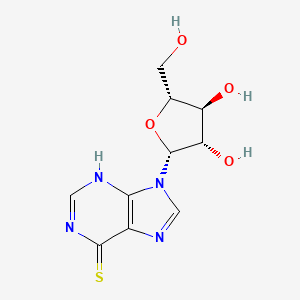
Maltobionic acid
Vue d'ensemble
Description
Maltobionic acid (C₁₂H₂₂O₁₂), also known as 4-O-α-d-glucopyranosyl-d-gluconic acid, is an intriguing compound. It consists of a d-glucose unit chemically linked to a gluconic acid molecule, resulting in a molecular mass of approximately 358.3 g/mol . This unique structure makes it a promising candidate for various applications.
Synthesis Analysis
The innovative aspect of this compound lies in its purification process. Researchers have successfully purified sodium maltobionate using Zymomonas mobilis cells immobilized in situ on flexible polyurethane (PU) foam. Additionally, enhanced production techniques involving recombinant expression of specific genes have been explored .
Chemical Reactions Analysis
This compound exhibits interesting chemical behavior. Notably, it demonstrates an iron chelating ability of approximately 50% at concentrations ranging from 15 to 20 mg/mL. Furthermore, it displays minimal inhibitory concentrations (MIC) against various bacteria, including Salmonella enterica, Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes . These properties make it relevant for antimicrobial applications.
Physical And Chemical Properties Analysis
- Solubility : this compound exhibits varying solubility in different solvents. For instance, it dissolves well in water but poorly in acetone .
- Film Incorporation : Films incorporating this compound into cassava starch and chitosan demonstrate inhibition of microbial growth. These films exhibit different properties, such as thickness, water solubility, and oil solubility .
Applications De Recherche Scientifique
1. Digestion and Gut Health Maltobionic acid, derived from maltose, demonstrates unique digestive properties. It is not digested by saliva, gastric juice, or pancreatic juice, and only minimally by small intestinal enzymes. This makes it a potentially useful therapeutic agent for improving intestinal environment. Its selective utilization by specific intestinal bacteria, such as Bifidobacterium dentium and Bi. adolescentis, suggests its role in promoting a healthy gut microbiome. Notably, long-term ingestion of this compound calcium salt has shown significant improvement in bowel movements and stool form in healthy subjects, indicating its potential as a functional food ingredient for digestive health (Fukami, Suehiro, & Ohnishi, 2020).
2. Metabolic and Fermentation Characteristics Studies on this compound (MA) in rats and humans reveal its resistance to digestion and fermentation, behaving like a nondigestible oligosaccharide. It does not elevate postprandial plasma glucose and insulin levels, and negligible amounts are excreted through breath and urine following ingestion. This low energy profile and the ability to improve the flavor of food and juice highlight its potential as a novel food material (Tanabe, Okuda, Fukami, Yamanaka, Nakamura, & Oku, 2020).
3. Bone Health and Osteoporosis this compound has shown promising effects on bone health, particularly in postmenopausal women. Studies indicate its ability to inhibit the differentiation of osteoclasts, maintain, and increase bone density. Consumption of corn syrup solids containing this compound significantly improved bone resorption markers in healthy women, suggesting its potential role in suppressing bone resorption and improving bone metabolism (Suehiro, Nishio, Kawai, Fukami, & Ohnishi, 2020).
4. Cosmetic Applications this compound has been studied for its cosmetic applications, particularly in skin care. It is known to reduce non-enzymatic glycation, thus helping preserve skin elasticity and firmness. It works by improving sallowness and skin tone through its anti-glycation effects, making it a valuable ingredient in anti-aging skincare products (Green, Edison, Bojanowski, & Weinkauf, 2014).
5. Industrial Production The industrial production of this compound has been optimized using genetically engineered Pseudomonas taetrolens. This strain has been modified to improve maltose-oxidizing activity and this compound (MBA) production. High-level production from high-maltose corn syrup has been achieved, highlighting the efficiency and scalability of this process for commercial applications (Oh, Jang, Hong, & Eom, 2020).
6. Iron Deficiency and Anemia this compound has been shown to accelerate recovery from iron deficiency-induced anemia in rats. Its ingestion significantly increased iron concentration in serum and liver, and promoted recovery from latent iron deficiency and iron-deficiency anemia. This suggests its potential as a dietary supplement for managing iron deficiency conditions (Suehiro, Kawase, Uehara, Kawase, Fukami, Nakagawa, Shimada, & Hayakawa, 2020).
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-QOKIMYEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
534-42-9 | |
| Record name | Maltobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gluconic acid, 4-O-alpha-D-glucopyranosyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALTOBIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47RDD4XT2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2S,3S,4R,6S)-4,6-diamino-3-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyloxy]-2-hydroxycyclohexyl 2-amino-2,7-dideoxy-D-glycero-alpha-D-gluco-heptopyranoside](/img/structure/B1224900.png)
![2-[2-[[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]thio]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1224903.png)
![5-Chloro-7-[(4-ethoxyphenyl)-(3-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1224904.png)
![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)
![5-[[(4-methoxyanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B1224907.png)
![(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1224908.png)


![3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester](/img/structure/B1224913.png)

